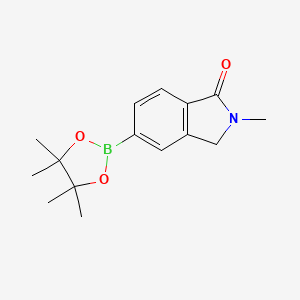
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
Vue d'ensemble
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a useful research compound. Its molecular formula is C15H20BNO3 and its molecular weight is 273.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a derivative of isoindolinone that features a boron-containing moiety. This structural configuration endows it with unique chemical properties and biological activities. Research into its biological activity is crucial for understanding its potential applications in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 225.12 g/mol. The presence of the dioxaborolane group contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with isoindolinone structures exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of This compound has been explored in various studies:
1. Anticancer Activity
A study focusing on isoindolinone derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression. For instance:
- IC50 Values: The compound exhibited an IC50 value in the micromolar range against several cancer cell lines, indicating its potential as an anticancer agent.
2. Inhibition of Protein Targets
The compound has been investigated for its ability to inhibit specific proteins involved in cancer progression:
- Perforin Inhibition: Similar compounds have demonstrated the ability to inhibit perforin, a protein critical for cytotoxic T-cell function. This suggests that This compound may also modulate immune responses by affecting perforin activity.
Case Studies
Several case studies have highlighted the biological activities associated with isoindolinone derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated that isoindolinone derivatives can induce apoptosis in leukemia cells through caspase activation. |
| Study B | Showed that modifications to the isoindolinone structure can enhance selectivity against cancer cells while reducing toxicity to normal cells. |
| Study C | Reported on the anti-inflammatory effects of similar compounds in vitro, suggesting potential therapeutic applications in inflammatory diseases. |
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
- Substituent Effects: Variations in substituents on the isoindolinone core have been shown to significantly affect potency and selectivity.
- Boronic Acid Role: The presence of the boron moiety enhances reactivity and may facilitate interactions with biological targets.
Propriétés
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-17(5)13(12)18/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEOPRRAMPXMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















